2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, thioamides, and acyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated systems to monitor and control the synthesis process, reducing the risk of human error and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chlorophenyl)acetamide
- **2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-chloro-4-fluorophenyl)acetamide lies in its specific combination of functional groups and aromatic rings
Properties
Molecular Formula |
C28H24ClFN4O4S |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
2-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C28H24ClFN4O4S/c1-37-19-8-3-16(4-9-19)23-14-24(17-5-10-20(38-2)11-6-17)34(33-23)28-32-27(36)25(39-28)15-26(35)31-18-7-12-22(30)21(29)13-18/h3-13,24-25H,14-15H2,1-2H3,(H,31,35) |
InChI Key |
YPOSZTJSFKBACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.